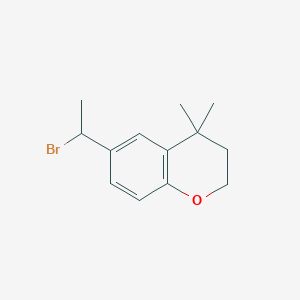

6-(1-Bromoethyl)-4,4-dimethylchroman

Description

Structure

3D Structure

Properties

CAS No. |

88579-21-9 |

|---|---|

Molecular Formula |

C13H17BrO |

Molecular Weight |

269.18 g/mol |

IUPAC Name |

6-(1-bromoethyl)-4,4-dimethyl-2,3-dihydrochromene |

InChI |

InChI=1S/C13H17BrO/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8-9H,6-7H2,1-3H3 |

InChI Key |

LNRBXIPTGYCCGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCC2(C)C)Br |

Origin of Product |

United States |

Retrosynthetic Analysis of 6 1 Bromoethyl 4,4 Dimethylchroman

Primary Disconnections Leading to Key Precursors

A logical retrosynthetic approach for 6-(1-bromoethyl)-4,4-dimethylchroman begins with the disconnection of the most reactive and synthetically accessible functional groups.

Functional Group Interconversion (FGI): The initial disconnection targets the carbon-bromine bond of the 1-bromoethyl moiety. This is a classic FGI, which leads back to the precursor 6-ethyl-4,4-dimethylchroman (1) . The corresponding forward reaction is a benzylic bromination, a well-established transformation.

Carbon-Carbon Bond Disconnection: The next strategic cut is the C-C bond between the ethyl group and the chroman ring. This suggests an electrophilic aromatic substitution reaction. A common and effective method for introducing a two-carbon chain onto an aromatic ring is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This disconnection points to 6-acetyl-4,4-dimethylchroman (2) as a key intermediate. The acetyl group can be reduced to an ethyl group, for instance, through a Wolff-Kishner or Clemmensen reduction.

Chroman Ring Disconnection: The final set of disconnections breaks down the 4,4-dimethylchroman (B1330555) core itself. This heterocyclic system can be retrosynthetically opened at the ether linkage and a C-C bond, leading to a substituted phenol (B47542) and a four-carbon unit. A viable precursor is 4-hydroxyacetophenone (3) , which provides the phenolic ring and the acetyl group in a single starting material. The remaining portion of the chroman ring, including the 4,4-dimethyl group, can be derived from a precursor like 3-chloro-3-methyl-1-butyne or 3,3-dimethylacrylic acid . researchgate.netnih.gov

This multi-step disconnection strategy simplifies a complex target molecule into fundamental building blocks, as summarized in the table below.

| Retrosynthetic Step | Target/Intermediate | Key Precursor(s) | Implied Forward Reaction |

|---|---|---|---|

| Functional Group Interconversion (FGI) | This compound | 6-Ethyl-4,4-dimethylchroman (1) | Benzylic Bromination |

| C-C Disconnection (Side Chain) | 6-Ethyl-4,4-dimethylchroman (1) | 6-Acetyl-4,4-dimethylchroman (2) | Reduction (e.g., Wolff-Kishner) |

| C-C Disconnection (Acyl Group) | 6-Acetyl-4,4-dimethylchroman (2) | 4,4-Dimethylchroman | Friedel-Crafts Acylation |

| C-O and C-C Disconnection (Chroman Ring) | 6-Acetyl-4,4-dimethylchroman (2) | 4-Hydroxyacetophenone (3) and a C4 unit (e.g., 3-chloro-3-methyl-1-butyne) | Etherification and Cyclization |

Strategic Considerations for the 1-Bromoethyl Moiety Installation

The introduction of the bromine atom at the benzylic position of the ethyl group is a critical step in the synthesis. This transformation requires conditions that favor radical substitution at the benzylic carbon over electrophilic substitution on the aromatic ring. libretexts.org

The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.org This inherent reactivity makes selective bromination at this position feasible. The reagent of choice for this purpose is N-Bromosuccinimide (NBS). chadsprep.com NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is crucial for favoring the radical pathway over competing electrophilic addition or substitution reactions. chadsprep.commasterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) and conducted in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives are now often used. masterorganicchemistry.comresearchgate.net

The mechanism proceeds through a standard free-radical chain reaction involving initiation, propagation, and termination steps. youtube.com

Key aspects of this transformation include:

Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent for achieving high selectivity for the benzylic position. libretexts.orgchadsprep.com

Initiation: The reaction requires a radical initiator, which can be photochemical (UV light) or chemical (e.g., AIBN, dibenzoyl peroxide). youtube.com

Solvent: A non-polar, inert solvent is necessary. Carbon tetrachloride has been traditionally used, but due to toxicity concerns, solvents like cyclohexane or trifluorotoluene are considered alternatives. masterorganicchemistry.com

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ to favor radical substitution. | libretexts.orgchadsprep.com |

| Initiator | UV light (hν) or AIBN | Generates the initial bromine radical to start the chain reaction. | youtube.com |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane | Inert medium that does not interfere with the radical mechanism. | masterorganicchemistry.com |

Methodological Approaches for the 4,4-Dimethyl Substitution Pattern

The construction of the 4,4-dimethylchroman core is a foundational part of the synthesis. Several methodologies have been developed for synthesizing substituted chroman and chromanone structures, which serve as precursors to the desired scaffold.

One prominent route begins with a substituted phenol, such as 4-hydroxyacetophenone. nih.gov The synthesis can proceed via the following steps:

O-Alkylation: The phenolic hydroxyl group reacts with a suitable bifunctional reagent like 3-chloro-3-methyl-1-butyne to form an α,α-dimethyl propargyl ether. nih.gov

Cyclization: The resulting ether undergoes a thermal rearrangement (Claisen-type) and subsequent cyclization to form a 2,2-dimethyl-2H-chromene ring system. nih.gov

Reduction: The double bond within the chromene ring is then reduced, for example, by catalytic hydrogenation, to yield the saturated 4,4-dimethylchroman skeleton.

An alternative and widely used approach involves the synthesis of a 4,4-dimethylchroman-4-one intermediate. researchgate.netnih.gov This can be achieved through several methods:

Condensation with β,β-dimethylacrylic acid: An electron-rich phenol can be condensed with 3,3-dimethylacrylic acid in the presence of a catalyst like bismuth(III) triflate or methanesulfonic acid to form the chromanone structure. researchgate.net

Reaction with β,β-dimethylacryloyl chloride: A Friedel-Crafts type reaction between a phenol and β,β-dimethylacryloyl chloride can also yield the chromanone intermediate. researchgate.net

Once the 6-acetyl-4,4-dimethylchroman-4-one is formed, the ketone at the C4 position must be reduced to a methylene (B1212753) (CH₂) group. Standard ketone reduction methods, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reductions, can be employed to complete the synthesis of the 4,4-dimethylchroman core.

| Synthetic Strategy | Key Reagents | Intermediate Formed | Reference |

|---|---|---|---|

| Propargyl Ether Cyclization | Phenol, 3-chloro-3-methyl-1-butyne | 2,2-Dimethyl-2H-chromene | nih.gov |

| Condensation Reaction | Phenol, 3,3-dimethylacrylic acid, Bi(OTf)₃ | 4,4-Dimethylchroman-4-one | researchgate.net |

| Friedel-Crafts Reaction | Phenol, β,β-dimethylacryloyl chloride | 4,4-Dimethylchroman-4-one | researchgate.net |

Chemical Transformations and Reactivity Profile of 6 1 Bromoethyl 4,4 Dimethylchroman

Reactivity of the Chroman Ring System

The chroman ring system contains a substituted benzene (B151609) ring, which is susceptible to electrophilic aromatic substitution (EAS). uci.edumasterorganicchemistry.com The regiochemical outcome of any further substitution on the aromatic ring of 6-(1-bromoethyl)-4,4-dimethylchroman is controlled by the directing effects of the existing substituents.

The key directing groups are:

The Alkoxy Ether Oxygen (at position 1): This is a strongly activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the aromatic ring. uci.edu

The Alkyl Substituents (at position 4): The gem-dimethyl group and the fused aliphatic ring act as a weakly activating, ortho, para-directing group through hyperconjugation and inductive effects.

The 1-Bromoethyl Group (at position 6): This alkyl halide group is generally considered weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom, but it still acts as an ortho, para-director.

The positions ortho to the powerful alkoxy director are C8 and C5. The position para is C6, which is already substituted. The positions ortho to the 1-bromoethyl group are C5 and C7. Therefore, the directing effects of the substituents are cooperative, strongly favoring electrophilic attack at positions C5 and C7, and to a lesser extent, C8. Steric hindrance from the gem-dimethyl group at C4 may disfavor substitution at the C5 position, potentially making C7 the most likely site for further functionalization in reactions like nitration, halogenation, or Friedel-Crafts acylation. youtube.comlibretexts.org

Aromatic Electrophilic Substitution on the Benzene Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. researchgate.netlibretexts.org The regioselectivity of these substitutions is dictated by the directing effects of the substituents already present on the ring: the ether oxygen of the chroman system and the 6-(1-bromoethyl) group.

The ether oxygen is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The 4,4-dimethylchroman (B1330555) structure has a fused alkyl ether. The alkyl portion of the ether and the dimethyl groups are also weakly activating and ortho, para-directing. The 1-bromoethyl group at position 6 is an alkyl group, which is also an ortho, para-director, although it is weakly activating.

Given that the ether oxygen's directing effect is dominant, electrophilic attack will be directed to the positions ortho and para to it. The available positions for substitution are C5, C7, and C8. The C8 position is ortho to the ether oxygen, and the C6 position is para. Since the C6 position is already substituted, incoming electrophiles will preferentially attack the C5 and C7 positions, which are ortho to the activating ether group. Steric hindrance from the adjacent 4,4-dimethyl group might influence the relative rates of substitution at the C5 position.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Halogenation: Introduction of a halogen (e.g., Br or Cl) onto the aromatic ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

The interplay between the electronic effects of the substituents and steric factors would determine the precise distribution of isomeric products.

Functionalization and Derivatization at Other Positions of the Chroman Core

Beyond the aromatic ring, the chroman core of this compound offers other sites for functionalization. The benzylic C4 position, being adjacent to the aromatic ring, exhibits enhanced reactivity. While the gem-dimethyl groups at this position preclude reactions at C4 itself, the presence of the chroman ring as a whole allows for various synthetic manipulations.

Research on related chroman and chromone (B188151) systems has highlighted several strategies for functionalization that could be analogous to the derivatization of the target molecule. These include transition metal-catalyzed C-H activation at various positions of the chroman skeleton. oup.com For instance, the keto group in chromones can direct metal catalysts to functionalize the C5 position. oup.com While this compound lacks this keto group, the ether oxygen could potentially direct metallation to the ortho C8 position.

The 1-bromoethyl group itself is a key site for derivatization. As a benzylic bromide, the bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This allows for the introduction of a wide variety of functional groups at this position, such as amines, azides, cyanides, and alkoxides, leading to a diverse library of derivatives.

Elimination reactions are also possible at the 1-bromoethyl group, particularly in the presence of a strong, non-nucleophilic base, which would lead to the formation of a vinyl-substituted chroman.

Ring-Opening and Ring-Closing Transformations

The dihydropyran ring of the chroman scaffold can potentially undergo ring-opening and ring-closing reactions, particularly under thermal or photochemical conditions. These transformations are often classified as electrocyclic reactions. nih.govrsc.org Electrocyclic reactions are pericyclic reactions that involve the formation or breaking of a sigma bond between the termini of a conjugated pi system.

For the chroman ring to undergo a concerted electrocyclic ring-opening, it would need to generate a conjugated system. This is not directly feasible from the saturated dihydropyran ring. However, if a double bond were introduced into the ring, for instance through an elimination reaction, the resulting dihydro- or tetrahydropyran (B127337) could be a substrate for such transformations.

The reverse reaction, an electrocyclic ring-closure, is a key step in many chroman syntheses. For example, the cyclization of an intermediate with a conjugated system of 6 pi-electrons can lead to the formation of the dihydropyran ring. nih.gov The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, with thermal reactions of 6π systems proceeding in a disrotatory manner and photochemical reactions in a conrotatory manner. nih.gov

Stereoselective Transformations

Stereoconvergent and Stereospecific Reactions of the 1-Bromoethyl Moiety

The 1-bromoethyl group of this compound contains a stereocenter at the carbon bearing the bromine atom. This introduces the possibility of stereoselective and stereospecific reactions at this position. masterorganicchemistry.comkhanacademy.orginflibnet.ac.in

Nucleophilic substitution reactions at this benzylic position can proceed through either an Sₙ1 or Sₙ2 mechanism, with distinct stereochemical outcomes:

Sₙ2 Reactions: A bimolecular nucleophilic substitution (Sₙ2) reaction would proceed with inversion of configuration at the stereocenter. This is a stereospecific process, where a single stereoisomer of the starting material is converted into a single, specific stereoisomer of the product. inflibnet.ac.in For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer.

Sₙ1 Reactions: A unimolecular nucleophilic substitution (Sₙ1) reaction involves the formation of a planar carbocation intermediate. The subsequent attack of a nucleophile can occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of products. This is generally a non-stereospecific reaction. However, if the reaction starts with a single enantiomer and produces a racemic mixture, it can be considered stereoconvergent, as different stereoisomers of the starting material would converge to the same mixture of products.

The choice between an Sₙ1 and Sₙ2 pathway depends on several factors, including the nature of the nucleophile, the solvent, and the stability of the benzylic carbocation. The presence of the electron-donating chroman ring system would stabilize a benzylic carbocation, making an Sₙ1 pathway more likely under appropriate conditions (e.g., with a weak nucleophile in a polar, protic solvent).

Diastereoselective Control in Chroman Ring Formation

The synthesis of substituted chromans, including derivatives of this compound, often involves the creation of one or more new stereocenters in the chroman ring. Achieving control over the relative stereochemistry of these centers is a significant challenge in synthetic organic chemistry. Diastereoselective reactions are those that favor the formation of one diastereomer over others. oup.com

Several strategies have been developed for the diastereoselective synthesis of chroman derivatives. One common approach is the intramolecular oxa-Michael reaction, where a phenol (B47542) attacks an α,β-unsaturated system, leading to the formation of the chroman ring. The stereochemistry of the substituents on the starting material can direct the cyclization to favor a particular diastereomer.

Another powerful method involves cycloaddition reactions. For example, the reaction of ortho-quinone methides with alkenes can provide highly substituted chromans with excellent diastereoselectivity. nih.govrsc.org The stereochemical outcome is often controlled by the geometry of the dienophile and the reaction conditions.

The following table summarizes selected examples of diastereoselective chroman syntheses from the literature, illustrating the high levels of control that can be achieved.

| Reaction Type | Reactants | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Reference |

| Iminium formation/Morita-Baylis-Hillman/oxa-Michael | Aldehyde with o-olefin and N-benzyl o-aminophenol | TsOH·H₂O, reflux in benzene | >20:1:1:1 | oup.com |

| oxa-Michael/1,6-conjugated addition | ortho-hydroxyphenyl-substituted p-quinone methides and benzofuran-2-one type olefins | Cs₂CO₃, THF | up to >19:1 | nih.gov |

| Friedel-Crafts alkylation/ketalization | Indole, ortho-hydroxychalcone, alcohol | TfOH, 35 °C | >20:1 | rsc.org |

These examples demonstrate that by careful choice of substrates, catalysts, and reaction conditions, it is possible to synthesize complex chroman structures with a high degree of stereochemical control. oup.comnih.govrsc.org

Mechanistic Investigations of Reactions Involving 6 1 Bromoethyl 4,4 Dimethylchroman

Elucidation of Reaction Pathways for Chroman Ring Formation

The synthesis of the chroman ring, a privileged structure in many bioactive compounds, can be achieved through various strategic approaches. Mechanistic studies have revealed that these transformations often involve multi-step or tandem reactions.

One prominent pathway involves the catalytic coupling of phenols or naphthols with allylic alcohols. For instance, a ruthenium(II) pincer complex can catalyze the coupling of naphthols with primary allylic alcohols to form benzo[f]chromanes. researchgate.net Mechanistic studies indicate a tandem reaction sequence where the catalyst first facilitates an O-H bond activation of the allylic alcohol. researchgate.net This leads to the formation of an α,β-unsaturated carbonyl intermediate. Subsequently, a 1,4-conjugate addition with a dearomatized naphthol intermediate proceeds to form the chroman ring. researchgate.net The liberation of hydrogen and water are the only byproducts, highlighting the atom economy of this approach. researchgate.net

Another well-established method is the Brønsted acid-catalyzed intramolecular allylic substitution of allylic alcohols. This metal-free approach provides an efficient route to various chroman derivatives under mild conditions. researchgate.net The mechanism is thought to involve the formation of an oxocarbenium ion from a lactol, followed by the addition of a hydride or another nucleophile. nih.gov The choice of reagents can significantly influence the reaction pathway and stereochemical outcome.

Detailed Studies of Benzylic Substitution and Cross-Coupling Mechanisms

The 1-bromoethyl group at the 6-position of the 4,4-dimethylchroman (B1330555) core is a key site for chemical modification. Its benzylic nature makes it susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp³) bonds by coupling the benzylic bromide with organoboron reagents. nih.govrsc.org The reaction is compatible with a wide array of functional groups, including unprotected anilines, ketones, and various heterocycles. nih.govresearchgate.net Mechanistic studies highlight the importance of the catalyst system, with specific ligands like CataXCium A being uniquely effective for challenging substrates. nih.govresearchgate.net The mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de

Nickel-Catalyzed Cross-Electrophile Coupling: Nickel catalysis offers alternative pathways, particularly for cross-electrophile coupling reactions. Mechanistic investigations have revealed that these reactions can proceed through divergent pathways depending on the substrate and conditions. escholarship.org One pathway involves the in situ formation of an organozinc reagent, followed by a stereospecific intramolecular Negishi-type cross-coupling. escholarship.org A competing, stereoablative pathway can occur through the activation of a benzylic electrophile via intramolecular single-electron transfer (SET). escholarship.org

Chan-Lam Coupling: While typically used for C-N bond formation with arylboronic acids, developments have extended this copper-catalyzed reaction to alkylboronic esters. The Chan-Lam amination of secondary and tertiary benzylic boronic esters with anilines provides a route to valuable alkylamines. whiterose.ac.uk Initial mechanistic probes suggest that the transmetalation step from boron to copper may occur through a single-electron process rather than a traditional two-electron pathway. whiterose.ac.uk

Below is a table summarizing key features of these cross-coupling reactions applicable to benzylic systems.

| Reaction Type | Typical Catalyst | Coupling Partner | Key Mechanistic Feature |

| Suzuki-Miyaura | Palladium(0) complexes | Organoboron Reagents | Catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wiley-vch.de |

| Negishi-Type | Nickel(0) complexes | Organozinc Reagents | Stereospecific pathway often involved. escholarship.org |

| Cross-Electrophile | Nickel(I)/Nickel(III) | Another Electrophile | Can proceed via stereoablative single-electron transfer (SET) mechanisms. escholarship.org |

| Chan-Lam Amination | Copper(II) salts | Amines/Anilines | Transmetalation may involve a single-electron process. whiterose.ac.uk |

Identification and Characterization of Reaction Intermediates (e.g., Radicals, Transition States)

The identification of transient species is fundamental to confirming proposed reaction mechanisms. In the context of reactions involving the 6-(1-bromoethyl)-4,4-dimethylchroman scaffold, various intermediates have been characterized or inferred through experimental and computational studies.

Radical Intermediates: In certain chroman formation pathways, radical species have been identified as crucial intermediates. For example, in the Ru(II)-catalyzed coupling of naphthols and allylic alcohols, the involvement of a naphthyl radical has been elucidated through electron paramagnetic resonance (EPR) studies and radical scavenger trapping experiments. researchgate.net Similarly, nickel-catalyzed cross-coupling reactions of unactivated secondary alkyl halides are also believed to involve radical intermediates, proceeding through Ni(I)–Ni(III) catalytic cycles. wiley-vch.de

Organometallic Intermediates: In metal-catalyzed cross-coupling, the structure of the organometallic intermediates dictates the reaction's progress. In the Suzuki-Miyaura reaction, the base plays a critical role by generating a more reactive boronate species, which then reacts with the R-Pd(II)-X complex formed after oxidative addition. wiley-vch.de Computational studies support a pathway where the base first attacks the organoboronic acid. wiley-vch.de In B-to-Cu transmetalations, adducts between the transmetalating agent and the copper center are considered putative intermediates and have been identified in mass spectrometry experiments. uni-goettingen.de

Cationic Intermediates: For reactions involving substitution or elimination at the benzylic position, carbocationic intermediates are plausible. In the stereoselective reduction of 2-hydroxychromans, an intermediate oxocarbenium ion is formed. nih.gov The conformation of this ion at the point of hydride delivery determines the stereochemical outcome of the product. nih.gov

Analysis of Catalytic Cycles and Ligand Effects in Metal-Catalyzed Transformations

Metal-catalyzed reactions, particularly palladium- and nickel-catalyzed cross-couplings, are governed by well-defined catalytic cycles. The nature of the metal, its oxidation state, and the ligands coordinated to it are paramount in controlling reactivity and selectivity.

The Palladium Catalytic Cycle: The Suzuki-Miyaura reaction is a classic example. The cycle typically begins with the oxidative addition of the benzylic bromide to a Pd(0) complex, forming a Pd(II) intermediate. wiley-vch.de This is followed by transmetalation, where the organic group is transferred from the boron atom to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wiley-vch.de

The main steps are outlined below:

Oxidative Addition: R-X + Pd(0)L₂ → R-Pd(II)(X)L₂

Transmetalation: R-Pd(II)(X)L₂ + R'-B(OR)₂ → R-Pd(II)(R')L₂ + X-B(OR)₂

Reductive Elimination: R-Pd(II)(R')L₂ → R-R' + Pd(0)L₂

The table below details how ligands can influence different stages of a catalytic cycle.

| Catalytic Step | Ligand Influence | Example Effect |

| Oxidative Addition | Electronic Properties (e.g., electron-donating) | Increases rate by making the metal center more nucleophilic. wiley-vch.de |

| Transmetalation | Steric Bulk / Lability | Can facilitate the approach of the transmetalating agent by creating an open coordination site. |

| Reductive Elimination | Steric Bulk / Bite Angle | Bulky ligands or those with a specific bite angle can promote C-C bond formation by bringing the organic groups closer. wiley-vch.de |

Investigation of Stereochemical Control Mechanisms

The carbon atom bearing the bromine in this compound is a stereocenter. Controlling its configuration during a reaction is a significant challenge and a key goal in asymmetric synthesis.

Mechanisms of stereochemical control often depend on the nature of the reaction intermediate and the reagents used. In the reduction of substituted 2-hydroxychromans, the stereochemical outcome is rationalized by a Curtin-Hammett kinetic situation. nih.gov The reaction proceeds through an oxocarbenium ion that exists as two rapidly equilibrating conformers. The final product ratio depends on the relative rates of hydride delivery to each conformer. nih.gov Large, bulky hydride sources (e.g., i-Pr₃SiH) preferentially attack the less hindered equatorial conformer, leading to the cis-product. Conversely, smaller hydride sources (e.g., PhSiH₃) can attack either conformer, and the product ratio becomes more dependent on the equilibrium populations of the conformers, favoring the trans-product. nih.gov

In metal-catalyzed cross-coupling reactions, the stereochemical outcome is often determined during the oxidative addition or reductive elimination steps. For Pd-catalyzed reactions, the oxidative addition of alkyl halides can proceed with either retention or inversion of configuration, depending heavily on the solvent. wiley-vch.de Non-coordinating solvents typically lead to retention, whereas coordinating solvents like DMSO can cause complete inversion. wiley-vch.de Subsequent steps in the catalytic cycle usually proceed with retention of configuration, meaning the stereochemistry established during oxidative addition is often carried through to the final product.

Despite extensive and repeated searches for scientific literature and data repositories, no specific experimental spectroscopic or analytical data for the chemical compound This compound could be located.

Therefore, it is not possible to provide the detailed article on its "Advanced Spectroscopic and Analytical Characterization Methodologies" as requested in the prompt. The required data for the following sections and subsections is not available in the public domain based on the conducted searches:

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Without access to primary research data from synthesis and characterization studies of this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. nih.gov For 6-(1-Bromoethyl)-4,4-dimethylchroman, electron impact (EI) ionization would generate a molecular ion, [M]⁺•, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the parent molecule. The subsequent fragmentation of this molecular ion provides a unique fingerprint that is invaluable for structural confirmation.

The fragmentation process is often guided by the most stable carbocations and neutral losses that can be formed. youtube.com In the case of this compound, the presence of the bromine atom, the ether linkage, and the alkyl substituents dictates the primary fragmentation pathways. nih.govraco.cat A key fragmentation event would be the cleavage of the carbon-bromine bond, which is relatively weak. This can occur via heterolytic cleavage to lose a bromine radical (•Br), resulting in a stable secondary carbocation. youtube.commiamioh.edu Another significant fragmentation would involve the loss of the entire bromoethyl side chain.

| Proposed Fragment Ion | Description of Fragmentation Pathway | Expected m/z |

|---|---|---|

| [M-Br]⁺ | Loss of a bromine radical from the molecular ion. This is a common pathway for alkyl halides. miamioh.edu | 189 |

| [M-CH₃CHBr]⁺ | Cleavage of the bond between the aromatic ring and the bromoethyl side chain, resulting in the 4,4-dimethylchroman (B1330555) radical cation. | 175 |

| [C₃H₇]⁺ | Formation of the isopropyl cation, a common and stable fragment from structures containing this moiety. | 43 |

| [C₈H₉O]⁺ | Fragment resulting from the retro-Diels-Alder cleavage of the dihydropyran ring, a characteristic fragmentation for chroman structures. | 121 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, also known as MS/MS, provides a higher level of structural confirmation by establishing direct relationships between a parent ion and its fragment ions. nih.govresearchgate.net This technique involves multiple stages of mass analysis, typically separated by a fragmentation step. youtube.com In a typical MS/MS experiment for this compound, the molecular ion ([M]⁺•) would be selectively isolated in the first mass analyzer. nih.gov

This isolated precursor ion is then directed into a collision cell, where it is subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen. youtube.com The collisions impart energy to the precursor ion, causing it to fragment. The resulting product ions are then analyzed by a second mass analyzer. youtube.comnih.gov This process allows for the unambiguous confirmation that the fragment ions observed in a standard mass spectrum originate from the specific precursor ion of this compound. This is particularly useful for distinguishing the target compound from isomers or impurities in a complex mixture. nih.govlongdom.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum. masterorganicchemistry.com

The IR spectrum of this compound would exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the aromatic ring, the aliphatic C-H bonds of the alkyl groups, the ether linkage of the chroman ring, and the carbon-bromine bond.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 libretexts.org |

| Aliphatic C-H (sp³) | Stretching | 2960-2850 pressbooks.pub |

| Aromatic C=C | In-ring Stretching | 1600-1450 libretexts.org |

| C-O-C (Aryl-alkyl ether) | Asymmetric Stretching | ~1250 |

| C-Br (Alkyl bromide) | Stretching | 700-500 |

| gem-Dimethyl group | Bending | ~1380 and ~1365 (doublet) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and conjugated systems. libretexts.orglibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The primary chromophore in this compound is the substituted benzene (B151609) ring.

The aromatic ring gives rise to characteristic π → π* electronic transitions. cutm.ac.in The presence of substituents on the benzene ring, such as the ether oxygen and alkyl groups, act as auxochromes. These groups can cause shifts in the wavelength of maximum absorbance (λ_max) and the intensity of the absorption bands compared to unsubstituted benzene. The spectrum is expected to show absorptions in the UV region, consistent with a substituted aromatic system.

| Electronic Transition | Chromophore | Expected Absorption Region (nm) |

|---|---|---|

| π → π | Aromatic Ring | ~200-280 |

| n → σ | Ether Oxygen | Below 200 |

X-ray Crystallography for Definitive Structure and Stereochemistry

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a molecule, provided a suitable single crystal can be obtained. nih.gov This technique provides definitive information on bond lengths, bond angles, and torsional angles. numberanalytics.com

For this compound, which contains a chiral center at the carbon atom bonded to the bromine, X-ray crystallography is the gold standard for determining the absolute stereochemistry (i.e., whether the configuration is R or S). nih.govnih.gov The analysis would reveal the exact conformation of the six-membered dihydropyran ring, which typically adopts a half-chair or sofa conformation in chroman derivatives. The resulting crystallographic data would provide an absolute structural proof of the compound.

| Parameter Determined | Significance for Structural Elucidation |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |

| Space Group | Describes the symmetry elements within the crystal. |

| Atomic Coordinates | Provides the precise 3D position of every non-hydrogen atom in the molecule. |

| Bond Lengths and Angles | Confirms the connectivity and geometry of the molecule. |

| Absolute Stereochemistry | Unambiguously determines the R/S configuration at the chiral center. nih.gov |

Chromatographic Methods for Homogeneity and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating the components of a mixture and assessing the purity of a compound. moravek.com It is essential for verifying the homogeneity of a synthesized compound like this compound and quantifying any impurities. moravek.comchromatographyonline.com

A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. In this setup, the sample is dissolved in a suitable solvent and injected into a liquid stream (the mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). moravek.com Components separate based on their relative polarity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. The purity is typically determined by integrating the area of the peak corresponding to the main compound and expressing it as a percentage of the total peak area detected. rsc.org

| HPLC Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilane) | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for efficient elution of compounds with varying polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent by measuring the absorbance of the aromatic chromophore. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. For a compound like this compound, GC would be employed to determine its purity, identify potential isomers, and quantify its presence in a mixture.

In a typical GC analysis, a sample containing the chroman derivative would be vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, would transport the vaporized sample through a heated column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid or solid phase. The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic feature used for identification.

For this compound, the choice of the column (e.g., a non-polar or medium-polarity capillary column) and the temperature program of the oven would be critical for achieving good separation from any impurities or starting materials from its synthesis. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide not only the retention time but also the mass spectrum of the compound, offering valuable structural information and confirmation of its identity.

Hypothetical Gas Chromatography Parameters:

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-400 m/z |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. For a halogenated compound like this compound, the analysis would also include the determination of bromine content. The results are used to calculate the empirical formula of the compound, which can then be compared to the theoretical composition based on its proposed molecular structure.

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The combustion products (CO₂, H₂O, and for bromine, HBr or Br₂) are then separated and quantified. Modern elemental analyzers are highly automated and provide rapid and accurate results.

For this compound (C₁₃H₁₇BrO), the theoretical elemental composition would be:

Carbon (C): 58.00%

Hydrogen (H): 6.37%

Bromine (Br): 29.69%

Oxygen (O): 5.94% (often determined by difference)

The experimentally determined percentages should be in close agreement with these theoretical values to validate the empirical formula and support the structural assignment.

Theoretical vs. Experimental Elemental Analysis Data (Hypothetical):

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 58.00 | 57.95 |

| Hydrogen (H) | 6.37 | 6.41 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. libretexts.orgwikipedia.org While this compound itself is not a radical, EPR spectroscopy could be relevant in studying its reactivity, particularly in reactions that may involve radical intermediates.

For instance, if this compound were subjected to conditions that could induce homolytic cleavage of the carbon-bromine bond (e.g., photolysis or reaction with a radical initiator), EPR could be used to detect the resulting 6-(1-ethyl)-4,4-dimethylchromanyl radical. Due to the high reactivity and short lifetimes of many organic radicals, a technique called spin trapping is often employed. grafiati.com In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR.

The EPR spectrum provides information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants, which can help in identifying the radical species. The presence of a bromine atom in the molecule could potentially influence the EPR spectrum of any radical intermediates formed. datapdf.com

While there is no specific literature detailing EPR studies on this compound, the technique remains a vital tool for investigating potential radical pathways in the chemistry of halogenated organic compounds. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For a substituted chroman like 6-(1-Bromoethyl)-4,4-dimethylchroman, DFT can be employed to map out the potential energy surfaces of its formation and subsequent reactions.

Theoretical studies on the synthesis of the chroman scaffold, for instance, have utilized DFT to compare different reaction pathways, such as concerted versus stepwise mechanisms in Diels-Alder reactions to form the chroman ring. researchgate.net By calculating the activation energies (ΔE‡) and reaction energies (ΔEr) for each step, researchers can predict the most likely mechanism. For example, in a study on the ionic Diels-Alder reaction to form chroman derivatives, DFT calculations were essential to reproduce a reasonable potential energy surface and understand the role of intermediates. researchgate.net

These calculations can investigate the transition states, which are the highest energy points along a reaction coordinate, and intermediates. Understanding the geometry and energy of these transient species is key to predicting reaction outcomes and selectivity. For the synthesis of complex chromane (B1220400) derivatives, DFT has been used to clarify mechanisms and even confirm proposed stereochemical outcomes, which would be highly relevant for the stereocenter in the 1-bromoethyl group of the target molecule. chemrxiv.org

Table 1: Illustrative DFT Calculated Energies for a Hypothetical Reaction Step in Chroman Synthesis

| Parameter | Value (kJ/mol) |

| Activation Energy (ΔE‡) | 85.2 |

| Reaction Energy (ΔEr) | -30.5 |

| Activation Free Energy (ΔG‡) | 110.7 |

Note: Data is hypothetical and for illustrative purposes of typical DFT outputs.

Such computational analyses can guide the choice of reagents and reaction conditions to favor a desired pathway and minimize byproducts. Quantum chemical calculations are a cornerstone for predicting and understanding chemical reactivity. cuny.edursdjournal.orgrsc.org

In Silico Screening and Prediction of Synthetic Routes

In silico (computer-based) screening allows for the theoretical evaluation of numerous potential synthetic routes before any experiments are conducted in the laboratory. This approach uses computational tools to predict the feasibility and potential yield of different reaction pathways.

For chromene and chroman derivatives, in silico methods like molecular docking have been used to predict their interactions with biological targets, which can also inform synthetic design by prioritizing structures with desirable predicted activities. nih.govresearchgate.netnih.gov By analogy, for a molecule like this compound, computational tools could be used to retrospectively analyze potential synthetic disconnections. Software can propose various synthetic strategies based on known chemical reactions. Each proposed route can then be subjected to a preliminary evaluation using quantum chemical calculations to assess the thermodynamic and kinetic viability of key steps. This pre-screening helps to eliminate unpromising routes and focus experimental efforts on the most plausible ones.

Molecular Modeling for Conformational Analysis and Stereochemical Insights

Molecular modeling is a critical tool for understanding the three-dimensional structure of molecules and their dynamic behavior. For this compound, which contains a stereocenter at the carbon bearing the bromine atom and a flexible dihydropyran ring, conformational analysis is particularly important.

The chroman ring typically adopts a half-chair conformation. Molecular mechanics or DFT calculations can be used to determine the relative energies of different conformers. For instance, the orientation of the bulky 1-bromoethyl and dimethyl groups will significantly influence the conformational preference of the ring. Computational studies on substituted cyclohexanes, which share conformational similarities with the chroman ring, demonstrate how substituents prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions. sapub.org

For the 1-bromoethyl substituent, modeling can predict the most stable rotamers around the C-C bond connecting it to the chroman ring. This information is crucial for understanding how the molecule presents itself for interaction with other molecules, such as reagents or biological receptors. Furthermore, computational methods like vibrational circular dichroism (VCD) spectroscopy prediction, aided by DFT calculations, can be used to determine the absolute configuration of chiral molecules, which would be essential for characterizing the enantiomers of this compound. acs.org

Table 2: Example of Calculated Relative Energies for Different Conformers of a Substituted Chroman

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair 1 (Substituent Equatorial) | 0.00 |

| Half-Chair 2 (Substituent Axial) | 2.50 |

| Boat | 5.80 |

Note: Data is illustrative, based on general principles of conformational analysis for similar ring systems.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry enables the prediction of various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. By calculating these parameters for a proposed structure like this compound, they can be compared with experimental spectra to confirm its identity.

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants with a reasonable degree of accuracy.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can compute the vibrational frequencies and intensities of a molecule. scifiniti.com This results in a predicted Infrared (IR) and Raman spectrum that can be directly compared with experimental results, aiding in the assignment of complex spectral bands. nih.govaps.org Studies on chromene derivatives have shown good agreement between DFT-calculated and experimental spectroscopic data. rsc.orgsemanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, providing an estimate of its UV-Vis absorption spectrum (λmax). nih.gov This is useful for understanding the electronic structure and chromophores within the molecule.

Table 3: Comparison of Experimental vs. DFT-Predicted Vibrational Frequencies for a Chromone (B188151) Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O stretch | 1660 | 1665 |

| C-O-C stretch | 1245 | 1250 |

| Aromatic C=C stretch | 1605 | 1610 |

Note: Data is sourced from studies on related chromone structures and serves as an example of the accuracy of such predictions.

Computational Design of Catalysts for Stereoselective Transformations

Given that this compound is chiral, its stereoselective synthesis is of significant interest. Computational chemistry plays a vital role in the design and optimization of catalysts for such transformations. rsc.orgd-nb.info

By modeling the interaction between a substrate, a chiral catalyst, and reagents, researchers can understand the origin of stereoselectivity. DFT calculations can be used to model the transition states for the formation of different stereoisomers. The difference in the activation energies for these competing pathways determines the enantiomeric or diastereomeric excess that can be expected.

For the synthesis of chiral chromans, computational studies have been combined with experiments to shed light on the mechanisms of metalloradical catalysis, helping to optimize chiral ligands for improved stereoselectivity. nih.gov Similarly, organocatalytic approaches for the stereoselective synthesis of chromane derivatives have been developed, where understanding the non-covalent interactions between the catalyst and the substrate is key to rational catalyst design. rsc.org Computational modeling of these interactions can predict which catalyst design will be most effective for a specific transformation, accelerating the development of efficient stereoselective synthetic methods. chemrxiv.org

Advanced Derivatization and Scaffold Modification of 6 1 Bromoethyl 4,4 Dimethylchroman

Diversification via Nucleophilic Substitution of the Bromide Moiety

The primary and most straightforward approach to diversify the 6-(1-bromoethyl)-4,4-dimethylchroman scaffold is through the nucleophilic substitution of the benzylic bromide. The benzylic position is particularly reactive towards both SN1 and SN2 reaction pathways due to the stabilization of the carbocation or transition state by the adjacent aromatic ring ucalgary.caquora.comlibretexts.org. This enhanced reactivity allows for the introduction of a wide variety of functional groups by reacting the parent compound with an array of nucleophiles.

The choice of reaction conditions can influence the mechanism. For primary benzylic halides, the SN2 pathway is often favored, especially with strong, unhindered nucleophiles in aprotic polar solvents. However, under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an SN1 mechanism may compete.

A diverse range of nucleophiles can be employed to displace the bromide, leading to a multitude of derivatives with varied physicochemical properties. Common nucleophiles include:

N-Nucleophiles: Ammonia, primary and secondary amines, azides, and heterocyclic amines can be used to introduce nitrogen-containing functionalities.

O-Nucleophiles: Water, alcohols, and carboxylates can yield the corresponding alcohols, ethers, and esters.

S-Nucleophiles: Thiols and thiocarboxylates can be used to introduce thioethers and thioesters.

C-Nucleophiles: Cyanide and enolates can be employed to form new carbon-carbon bonds.

The following interactive data table summarizes some of the potential derivatives that can be synthesized from this compound via nucleophilic substitution.

| Nucleophile | Reagent Example | Product Class | Potential Product Name |

| Amine | Ammonia (NH₃) | Primary Amine | 6-(1-Aminoethyl)-4,4-dimethylchroman |

| Azide | Sodium Azide (NaN₃) | Azide | 6-(1-Azidoethyl)-4,4-dimethylchroman |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | 6-(1-Hydroxyethyl)-4,4-dimethylchroman |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 2-(4,4-Dimethylchroman-6-yl)propanenitrile |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether | 6-(1-(Methylthio)ethyl)-4,4-dimethylchroman |

Strategies for Further Functionalization of the Chroman Core

Beyond the versatile bromoethyl group, the chroman core itself presents multiple avenues for further functionalization. These modifications can be broadly categorized into reactions targeting the aromatic ring and those involving the pyran ring.

Aromatic Ring Functionalization: The benzene (B151609) ring of the chroman scaffold is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ether oxygen. The directing effects of the substituents (the ether oxygen and the alkyl group at C6) will influence the position of further substitution, typically favoring the ortho and para positions relative to the activating group wikipedia.orguci.edu. Potential EAS reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can install additional halogen atoms.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved using the appropriate acyl or alkyl halides with a Lewis acid catalyst.

Pyran Ring Functionalization: The pyran ring also offers sites for modification. The benzylic position (C2) and the gem-dimethyl group at C4 can be targeted. For instance, oxidation reactions can be employed to introduce carbonyl functionalities. Furthermore, C-H activation strategies can be used to introduce new functional groups at otherwise unreactive positions researchgate.netacs.org.

Late-Stage Functionalization for Complex Chroman Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the diversification of complex molecules at a late step in the synthetic sequence nih.govacs.orgdrugdiscoverytrends.comscispace.com. This approach avoids the need for de novo synthesis of each analog and allows for the rapid exploration of structure-activity relationships. For complex derivatives of this compound, LSF can be employed to introduce key functionalities with high precision.

A prominent LSF strategy is transition-metal-catalyzed C-H activation univ-rennes.frwikipedia.orgmt.com. By choosing appropriate directing groups and catalytic systems, specific C-H bonds on the chroman scaffold can be selectively functionalized. For example, a directing group installed on the aromatic ring could guide the ortho-metalation and subsequent coupling with various partners. The aliphatic C-H bonds on the pyran ring, particularly the benzylic methylene (B1212753) group, are also potential targets for C-H functionalization reactions.

Synthesis of Libraries of Novel Chemical Scaffolds Based on the Target Compound Framework

The amenability of this compound to a variety of chemical transformations makes it an excellent starting point for the construction of compound libraries for high-throughput screening. Combinatorial chemistry approaches can be utilized to rapidly generate a large number of diverse analogs.

A typical library synthesis strategy would involve a two-dimensional matrix approach. In the first dimension, a set of diverse nucleophiles is reacted with the parent compound to generate a collection of derivatives with varied functionalities at the ethyl side chain. In the second dimension, each of these products is subjected to a range of functionalization reactions targeting the chroman core, such as a selection of electrophilic aromatic substitution reactions.

The following interactive data table illustrates a hypothetical combinatorial library synthesis based on the this compound framework.

| Starting Material | Nucleophilic Substitution Product | Further Functionalization (EAS) | Library Compound |

| This compound | 6-(1-Aminoethyl)-4,4-dimethylchroman | Nitration | Nitro-6-(1-aminoethyl)-4,4-dimethylchroman |

| This compound | 6-(1-Aminoethyl)-4,4-dimethylchroman | Bromination | Bromo-6-(1-aminoethyl)-4,4-dimethylchroman |

| This compound | 6-(1-Hydroxyethyl)-4,4-dimethylchroman | Nitration | Nitro-6-(1-hydroxyethyl)-4,4-dimethylchroman |

| This compound | 6-(1-Hydroxyethyl)-4,4-dimethylchroman | Bromination | Bromo-6-(1-hydroxyethyl)-4,4-dimethylchroman |

This combinatorial approach allows for the systematic exploration of the chemical space around the 4,4-dimethylchroman (B1330555) scaffold, facilitating the discovery of novel compounds with desired biological activities or material properties.

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Chroman Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to chroman derivatives, aiming to reduce hazardous waste and energy consumption. researchgate.netnih.gov Innovative methods like photoredox catalysis and electrochemical synthesis are at the forefront of this sustainable revolution. nih.govproquest.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green strategy for constructing and functionalizing chroman scaffolds. nih.govresearchgate.net This approach utilizes light as a clean and abundant energy source to generate reactive radical intermediates under mild conditions, avoiding the need for harsh reagents or high temperatures. nih.govnih.gov For instance, photocatalysis can facilitate cascade radical cyclization of o-(allyloxy) arylaldehydes to form various functionalized chroman-4-ones. researchgate.netnih.gov Researchers have successfully used different photocatalysts, such as fac-Ir(ppy)3, and even sustainable iron-based catalysts like FeCl3, to trigger these transformations. nih.govacs.org These methods offer excellent functional group tolerance and are often performed at room temperature, representing a significant step towards more environmentally friendly chemical production. researchgate.netacs.org

Electrochemical Methods: Electrosynthesis offers another green and sustainable alternative, using electric current to drive chemical reactions, thereby obviating the need for chemical oxidants or reductants. proquest.combaranlab.org This technique has been successfully applied to the synthesis of 2-substituted chroman-4-ones through the decarboxylative functionalization of chromone-3-carboxylic acids. proquest.com The process can be metal-free, relying on the direct reduction of starting materials at an electrode to generate the necessary radical intermediates. proquest.com Electrochemical methods are noted for their mild reaction conditions and provide a straightforward route to biologically relevant chroman structures. proquest.comresearchgate.net

| Method | Energy Source | Key Advantages | Typical Catalysts/Conditions | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Visible Light (e.g., blue LEDs) | Mild reaction conditions, high functional group tolerance, avoids harsh reagents, sustainable energy source. | Ruthenium or Iridium-based photocatalysts, Iron catalysts (FeCl3), room temperature. | nih.govresearchgate.netacs.org |

| Electrochemical Synthesis | Electricity | Metal-free options, avoids stoichiometric oxidants/reductants, high selectivity, sustainable. | Graphite electrodes, undivided cell, constant voltage, often performed at room temperature. | proquest.comresearchgate.netnih.gov |

| Microwave Irradiation | Microwave Energy | Rapid reaction times, often higher yields, can be used with green solvents. | Ionic liquids, various catalysts under microwave heating. | researchgate.netnih.gov |

| Ultrasound Synthesis | Ultrasonic Waves | Enhanced reaction rates, can be performed in environmentally benign solvents like water. | Sonication, often at moderate temperatures (e.g., 50 °C). | researchgate.net |

Development of Highly Stereoselective and Enantioselective Methodologies

The biological activity of chroman derivatives is often dependent on their stereochemistry. Consequently, the development of methodologies that allow for the precise control of stereocenters is a major focus of current research. nih.govscispace.com This involves creating reactions that are both highly stereoselective (controlling the relative configuration of multiple stereocenters) and enantioselective (producing one enantiomer in favor of the other).

Organocatalysis has proven to be a powerful tool for achieving high stereoselectivity in chroman synthesis. nih.govscispace.com For example, highly enantio- and diastereoselective methods have been developed using organocatalytic domino Michael/hemiacetalization reactions. nih.govscispace.com These reactions can produce functionalized chromanes with excellent diastereomeric ratios (up to 99:1 dr) and enantiomeric excesses (up to 99% ee). nih.gov

Transition metal catalysis also offers powerful strategies for constructing chiral chromans. chemrxiv.org Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones has been used to synthesize chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters with excellent yields and enantioselectivity. chemrxiv.org The optimization of these catalytic systems, including the choice of ligand, solvent, and temperature, is crucial for achieving the desired stereochemical outcome. chemrxiv.org Such methods are vital for synthesizing specific stereoisomers of complex molecules like 6-(1-bromoethyl)-4,4-dimethylchroman, which contains a stereocenter at the bromoethyl group.

| Methodology | Catalyst System | Key Outcome | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Organocatalytic Domino Reaction | Modularly Designed Organocatalysts (MDOs) from cinchona alkaloids | Synthesis of functionalized chroman-2-ones and chromanes | Up to 99:1 dr, up to 99% ee | nih.govscispace.com |

| Ni-Catalyzed Reductive Cyclization | Ni(cod)2 and P-chiral monophosphine ligand (e.g., (R)-AntPhos) | Synthesis of chiral 3-hydroxyl chromans with quaternary stereocenters | >99:1 er, >99 E/Z selectivity | chemrxiv.org |

| Organo-Tandem Reaction | Chiral amine catalyst | Synthesis of fluorinated tricyclic chromanones | Up to >99% ee, >19:1 dr | researchgate.net |

Exploration of Novel Reactive Intermediates in Chroman Chemistry

Reactive intermediates are short-lived, high-energy molecules that are generated during a chemical transformation and quickly convert to a more stable species. lumenlearning.com Understanding and controlling these intermediates is key to developing new and efficient synthetic reactions. In modern chroman synthesis, particularly within green chemistry approaches, radical intermediates play a pivotal role. nih.gov

The generation of acyl and alkyl radicals through photoredox or electrochemical means allows for innovative cascade reactions. researchgate.netnih.gov For example, visible-light-promoted reactions can generate radical species that initiate a tandem radical addition/cyclization of alkenyl aldehydes to build the chroman-4-one core. researchgate.netacs.org These radical-initiated cascades are atom- and step-economical, providing efficient pathways to complex molecules. researchgate.net The versatility of this approach is demonstrated by the wide variety of radical precursors that can be used, including carboxylic acids and N-(acyloxy)phthalimides. proquest.comnih.gov

Future research will likely focus on discovering new ways to generate novel reactive intermediates and control their subsequent reactions with high selectivity. This could involve exploring unprecedented radical precursors or developing new catalytic systems that can steer the reactivity of these transient species towards the desired chroman products, enabling the construction of increasingly complex molecular architectures.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Chroman Systems

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, offering the potential to accelerate discovery and optimize reaction processes. ijsea.comchemcopilot.com These computational approaches can analyze vast datasets of chemical reactions to identify patterns and make predictions about reaction outcomes, including yield and selectivity. eurekalert.orgchemai.io

For complex synthetic targets like substituted chromans, AI can be employed for several purposes:

Reaction Prediction: ML models, particularly neural networks and graph neural networks, can predict the likely products of a reaction given a set of reactants and conditions. ijsea.com This helps chemists to screen potential synthetic routes virtually before committing to resource-intensive laboratory experiments.

Retrosynthesis: AI tools can propose novel retrosynthetic pathways for complex molecules, suggesting new ways to construct the chroman scaffold from simpler, commercially available starting materials. ijsea.com

Condition Optimization: Machine learning algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize product yield and selectivity. chemcopilot.com By analyzing data from a set of initial experiments, the AI can suggest new conditions that are most likely to lead to improved results, reducing the amount of trial-and-error experimentation required. chemai.io

Q & A

How can researchers optimize the synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman to improve yield and purity?

Methodological Answer:

Synthesis optimization should focus on solvent selection, catalyst efficiency, and reaction time. For structurally similar chroman derivatives (e.g., 4-(4-Bromophenyl)-7,7-dimethylchromenone), ethanol has been used as a solvent with N-methylmorpholine (NMSM) and L-proline as catalysts, yielding stable crystals . Researchers should employ techniques like thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) to assess purity. Temperature control (e.g., reflux conditions) and stoichiometric ratios of brominated precursors (e.g., 4-bromobenzaldehyde) to cyclic ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) are critical for minimizing side reactions.

What advanced spectroscopic and crystallographic methods are recommended for characterizing the molecular conformation of this compound?

Methodological Answer:

X-ray crystallography (XRD) is indispensable for resolving bond angles, dihedral deviations (e.g., bromophenyl ring vs. chroman plane), and puckering parameters in chroman derivatives . For dynamic structural analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) can identify coupling constants and confirm substituent positions. Computational methods like density functional theory (DFT) should complement experimental data to model intramolecular interactions, such as hydrogen bonding (e.g., N–H⋯O motifs forming S(6) ring systems) .

How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies require accelerated degradation assays. For example:

- Acidic/alkaline conditions: Incubate the compound in 0.1M HCl and NaOH at 25–60°C, then analyze degradation products via LC-MS.

- Thermal stability: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.

- Light sensitivity: Expose samples to UV-Vis radiation and monitor changes with UV-spectroscopy.

Refer to analogs like 6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2-yl)pyridin-3-amine, which show sensitivity to strong acids/bases due to nitrogen functionalities .

What strategies are effective for establishing structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

SAR studies should systematically modify substituents (e.g., bromoethyl position, dimethyl groups) and evaluate biological responses. For instance, in PKM2 activator research, 6-(2,2-dimethylchroman) derivatives were assayed for enzyme activation (AC) and maximum response in cell-based models . Use in vitro assays (e.g., kinase activity assays) and molecular docking to map interactions with target proteins. Avoid amide or sulfone derivatives, as these may abolish activity .

How can crystallographic data resolve discrepancies in hydrogen-bonding networks and molecular packing of this compound?

Methodological Answer:

XRD reveals intermolecular interactions, such as N–H⋯O hydrogen bonds stabilizing crystal lattices. For example, in related chromenones, molecular packing forms hexagonal rings parallel to the ab plane via triple hydrogen-bonding motifs . Compare puckering parameters (e.g., envelope conformations in six-membered rings) and dihedral angles across multiple crystal structures to identify polymorphism or solvent effects. Pair with Hirshfeld surface analysis to quantify interaction contributions.

How should researchers address contradictory data in SAR studies involving this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or unaccounted substituent effects. To resolve these:

- Standardize assays: Use identical cell lines (e.g., HEK293 for PKM2 studies) and controls .

- Validate with orthogonal methods: Confirm enzyme activation (e.g., luciferase reporter assays) with biophysical techniques like surface plasmon resonance (SPR).

- Re-evaluate synthetic routes: Impurities from bromoethyl group instability may skew results. Employ mass spectrometry to verify compound integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.